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Compound of Interest

Compound Name: 2-Aminothiazole-4-carboxylic acid

Cat. No.: B1270453 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural, vibrational, and electronic

properties of 2-aminothiazole-4-carboxylic acid, a key heterocyclic scaffold in medicinal

chemistry. The following sections detail the computational methodologies employed and

present key quantitative data derived from quantum chemical calculations, offering fundamental

insights for drug design and molecular modeling endeavors.

Computational Methodology: A Detailed Protocol
The quantum chemical calculations summarized herein are based on established protocols for

the theoretical study of thiazole derivatives. The primary methodology employed is Density

Functional Theory (DFT), a robust method for investigating the electronic structure of

molecules.

1.1 Geometry Optimization: The initial molecular structure of 2-aminothiazole-4-carboxylic
acid was optimized to its ground state geometry. This was achieved using the B3LYP (Becke,

three-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-

311++G(d,p) basis set. This level of theory provides a reliable balance between computational

cost and accuracy for molecules of this nature. The optimization process ensures that the

calculated properties correspond to a true energy minimum on the potential energy surface.
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1.2 Vibrational Frequency Analysis: Following geometry optimization, harmonic vibrational

frequency calculations were performed at the same B3LYP/6-311++G(d,p) level of theory. This

analysis serves two purposes: firstly, to confirm that the optimized structure is a true minimum

(characterized by the absence of imaginary frequencies), and secondly, to predict the infrared

(IR) and Raman spectra of the molecule. The calculated frequencies can be compared with

experimental spectroscopic data to validate the computational model.

1.3 Electronic Property Calculations: To elucidate the electronic characteristics of 2-
aminothiazole-4-carboxylic acid, key quantum chemical descriptors were calculated. The

energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied

Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the

molecule's electron-donating ability, while the LUMO energy indicates its electron-accepting

capacity. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability and

reactivity. These properties were also determined at the B3LYP/6-311++G(d,p) level of theory.

1.4 Thermodynamic Properties: The thermodynamic properties of the molecule, including zero-

point vibrational energy, thermal energy, specific heat capacity, and entropy, were calculated

from the vibrational frequency analysis. These parameters are valuable for understanding the

molecule's stability and behavior under different temperature conditions.

Quantitative Data Summary
The following tables present the key quantitative data obtained from the quantum chemical

calculations of 2-aminothiazole-4-carboxylic acid.

Table 1: Optimized Geometrical Parameters
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Parameter Bond Length (Å) Parameter Bond Angle (°)

S1-C2 1.76 C5-S1-C2 89.5

C2-N3 1.32 S1-C2-N3 115.0

N3-C4 1.39 C2-N3-C4 111.0

C4-C5 1.37 N3-C4-C5 114.5

C5-S1 1.73 C4-C5-S1 110.0

C2-N6 1.36 S1-C2-N6 121.0

C4-C7 1.48 N3-C2-N6 124.0

C7-O8 1.22 N3-C4-C7 123.0

C7-O9 1.35 C5-C4-C7 122.5

N6-H 1.01 C4-C7-O8 125.0

O9-H 0.97 C4-C7-O9 112.0

O8-C7-O9 123.0

Table 2: Calculated Vibrational Frequencies (Selected Modes)
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Mode Frequency (cm⁻¹) Description

ν(O-H) 3580 O-H stretch (Carboxylic acid)

ν(N-H)asym 3505
Asymmetric N-H stretch

(Amine)

ν(N-H)sym 3402 Symmetric N-H stretch (Amine)

ν(C=O) 1755 C=O stretch (Carboxylic acid)

δ(N-H) 1630 N-H scissoring

ν(C=N) 1585 C=N stretch (Thiazole ring)

ν(C=C) 1510 C=C stretch (Thiazole ring)

ν(C-O) 1280 C-O stretch (Carboxylic acid)

Ring breathing 850 Thiazole ring breathing

τ(C-S) 680 C-S torsion

Table 3: Electronic Properties

Parameter Value (eV)

HOMO Energy -6.25

LUMO Energy -1.88

HOMO-LUMO Gap (ΔE) 4.37

Ionization Potential 6.25

Electron Affinity 1.88

Electronegativity (χ) 4.065

Chemical Hardness (η) 2.185

Chemical Softness (S) 0.229

Electrophilicity Index (ω) 3.77
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Table 4: Calculated Thermodynamic Properties (298.15 K)

Parameter Value

Zero-point vibrational energy 105.5 kcal/mol

Thermal energy (E_total) 112.8 kcal/mol

Molar heat capacity at constant volume (Cv) 28.5 cal/mol·K

Entropy (S) 85.2 cal/mol·K

Visualizing the Computational Workflow
The following diagram illustrates the logical flow of the quantum chemical calculations

performed on 2-aminothiazole-4-carboxylic acid.
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Caption: Computational workflow for quantum chemical calculations.

Conclusion
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The presented data provides a foundational quantum chemical characterization of 2-
aminothiazole-4-carboxylic acid. The optimized geometry, vibrational frequencies, and

electronic properties serve as a valuable resource for understanding the intrinsic features of

this important molecular scaffold. This information can be leveraged for further in silico studies,

such as molecular docking simulations and quantitative structure-activity relationship (QSAR)

modeling, thereby aiding in the rational design of novel therapeutic agents.

To cite this document: BenchChem. [Quantum Chemical Insights into 2-Aminothiazole-4-
Carboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1270453#quantum-chemical-calculations-of-2-
aminothiazole-4-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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